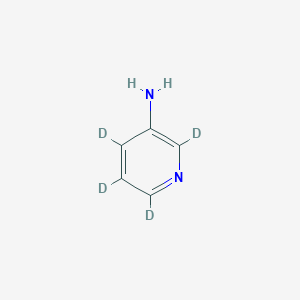

3-Aminopyridine-d4

Description

Significance of Deuterium (B1214612) Labeling in Investigating Chemical and Biological Phenomena

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to the single proton found in protium (B1232500) (¹H). This doubling in mass, while having a minimal effect on the molecule's size and shape, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.orghwb.gov.in This difference in bond strength is the foundation of the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can significantly slow down chemical reactions in which the C-H bond is broken in the rate-determining step. wikipedia.orgsymeres.comassumption.edu

Beyond mechanistic elucidation, deuterium labeling is an indispensable tool in metabolic studies. symeres.comclearsynth.com The altered metabolic rate of deuterated compounds allows for the tracing of metabolic pathways and a better understanding of how drugs are absorbed, distributed, metabolized, and excreted (ADME). assumption.educlearsynth.com Furthermore, deuterium-labeled compounds serve as excellent internal standards in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enhancing the accuracy and sensitivity of these techniques. symeres.comclearsynth.com

Overview of Aminopyridines as Fundamental Heterocyclic Scaffolds

Aminopyridines are a class of heterocyclic compounds characterized by a pyridine (B92270) ring substituted with an amino group. researchgate.netresearchgate.net This structural motif is a key component in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.netepa.govmdpi.com The position of the amino group on the pyridine ring (2-, 3-, or 4-position) significantly influences the compound's chemical and physical properties, including its basicity, reactivity, and biological activity. nbinno.comresearchgate.net

The pyridine ring itself, with its electron-deficient nature, and the electron-donating amino group create a unique electronic environment that allows for a variety of chemical transformations. researchgate.net Aminopyridines can undergo reactions at the amino group, the pyridine nitrogen, and the carbon atoms of the ring, making them versatile building blocks in organic synthesis. researchgate.netorganic-chemistry.orgnih.gov They are frequently used as starting materials or key intermediates in the synthesis of more complex molecules, including fused heterocyclic systems. organic-chemistry.orgnih.gov Their ability to act as ligands in coordination chemistry further expands their utility. mdpi.comsemanticscholar.org

Rationale for Research on 3-Aminopyridine-d4 in Mechanistic and Synthetic Contexts

The specific focus on this compound, where four hydrogen atoms on the pyridine ring are replaced with deuterium, stems from the desire to combine the investigative power of deuterium labeling with the versatile chemistry of the 3-aminopyridine (B143674) scaffold. The deuteration of the pyridine ring provides a powerful tool for probing reaction mechanisms where the C-H bonds of the ring are involved.

In mechanistic studies, this compound can be used to determine the role of the pyridine ring in various chemical transformations. For example, in electrophilic aromatic substitution reactions, the KIE can reveal whether the initial attack of the electrophile or the subsequent proton (or deuteron) loss is the rate-limiting step. Similarly, in metal-catalyzed cross-coupling reactions, deuterium labeling can help to elucidate the mechanism of C-H activation and functionalization.

From a synthetic perspective, this compound serves as a valuable building block for the synthesis of more complex deuterated molecules. The presence of the amino group provides a handle for further functionalization, allowing for the introduction of other substituents onto the deuterated pyridine ring. wikipedia.org This enables the creation of a library of deuterated compounds for various research applications, including the development of novel therapeutic agents with potentially improved metabolic profiles. The synthesis of 3-aminopyridine itself can be achieved through methods like the Hofmann rearrangement of nicotinamide (B372718) or the reduction of 3-nitropyridine (B142982). nbinno.comwikipedia.org

Interactive Data Table: Properties of Aminopyridine Isomers

| Property | 2-Aminopyridine (B139424) | 3-Aminopyridine | 4-Aminopyridine (B3432731) |

| CAS Number | 504-29-0 | 462-08-8 wikipedia.org | 504-24-5 axios-research.com |

| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ wikipedia.org | C₅H₆N₂ |

| Molar Mass ( g/mol ) | 94.11 | 94.117 wikipedia.org | 94.11 |

| Melting Point (°C) | 59-61 | 65 wikipedia.org | 155-159 |

| Boiling Point (°C) | 210 | 248 wikipedia.org | 273 |

Interactive Data Table: Research Applications of Deuterated Compounds

| Application Area | Specific Use of Deuterium Labeling | Key Benefit |

| Mechanistic Chemistry | Elucidating reaction pathways and transition states. symeres.comsynmr.in | Understanding fundamental chemical processes. |

| Metabolic Studies | Tracing the fate of drugs and metabolites in biological systems. clearsynth.com | Improving drug design and understanding toxicology. |

| Pharmacokinetics | Modifying drug metabolism rates (KIE). wikipedia.orgsymeres.com | Enhancing drug efficacy and safety profiles. hwb.gov.in |

| Analytical Chemistry | Internal standards for MS and NMR. symeres.comclearsynth.com | Increasing accuracy and precision of measurements. |

| Synthesis | Building blocks for complex labeled molecules. | Access to novel research tools and potential therapeutics. |

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2 |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2,4,5,6-tetradeuteriopyridin-3-amine |

InChI |

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D |

InChI Key |

CUYKNJBYIJFRCU-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])N)[2H] |

Canonical SMILES |

C1=CC(=CN=C1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Aminopyridine D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of deuterated compounds, providing detailed information on the molecular framework and the extent of isotopic incorporation.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques to confirm the successful and specific incorporation of deuterium (B1214612) in 3-Aminopyridine-d4.

¹H NMR Analysis: The most direct evidence of deuteration in a ¹H NMR spectrum is the disappearance or significant reduction of signal intensity at specific chemical shifts corresponding to the positions of deuterium substitution. For this compound, where the four hydrogen atoms on the pyridine (B92270) ring are replaced by deuterium, the aromatic region of the ¹H NMR spectrum is expected to be largely silent, except for any residual, non-deuterated species. The percentage of deuterium incorporation can be quantified by integrating the remaining proton signals relative to an internal standard or a non-deuterated portion of the molecule. rsc.org

¹³C NMR Analysis: In ¹³C NMR spectra, carbons directly bonded to deuterium (C-D) exhibit characteristic changes. Due to the spin (I=1) of the deuterium nucleus, the signal for a deuterated carbon splits into a triplet (1:1:1 intensity ratio) in proton-decoupled ¹³C NMR. cardiff.ac.uk Furthermore, the chemical shift of a deuterated carbon experiences an isotopic shift, typically moving to a slightly lower frequency (upfield) compared to its protio-analogue. cardiff.ac.uk The presence of these triplets and isotopic shifts provides definitive proof of the position of deuteration. rsc.orgcardiff.ac.uk For complex spectra where signals may overlap, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to resolve signals and confirm ¹H-¹³C connectivities.

Below is a representative table of expected NMR shifts for 3-Aminopyridine (B143674), noting the anticipated changes upon deuteration to this compound.

| Atom | Non-Deuterated ¹H Chemical Shift (ppm) | Non-Deuterated ¹³C Chemical Shift (ppm) | Expected Observation for this compound |

| C2-H | ~8.08 | ~141.0 | ¹H signal absent; ¹³C signal becomes a triplet, shifted slightly upfield. |

| C4-H | ~7.03 | ~123.7 | ¹H signal absent; ¹³C signal becomes a triplet, shifted slightly upfield. |

| C5-H | ~6.97 | ~135.0 | ¹H signal absent; ¹³C signal becomes a triplet, shifted slightly upfield. |

| C6-H | ~7.99 | ~147.5 | ¹H signal absent; ¹³C signal becomes a triplet, shifted slightly upfield. |

| C3-NH₂ | ~3.89 | ~148.0 | ¹H signal for NH₂ remains; ¹³C signal shows minimal change. |

Note: The exact chemical shifts can vary based on the solvent and concentration. The provided non-deuterated values are approximate based on public spectral data. chemicalbook.com

While direct ³¹P NMR data for this compound is not prominently available, the use of ³¹P NMR in systems containing aminopyridine derivatives provides a framework for its potential application. In organometallic chemistry and catalysis, aminopyridines can act as ligands for metal centers, such as rhenium or iridium. monmouth.edursc.org If this compound were incorporated as a ligand in a phosphorus-containing catalytic system (e.g., with phosphine (B1218219) co-ligands), ³¹P NMR would be a powerful tool for mechanistic investigation. uva.nlacs.org

Changes in the chemical shift and coupling constants of the phosphorus nucleus can provide insights into:

Ligand Binding: Coordination of the aminopyridine ligand to the metal center would alter the electronic environment of the phosphine ligands, causing a shift in the ³¹P NMR signal. monmouth.edu

Catalyst Activation and Intermediates: The formation of catalytic intermediates, such as hydride complexes, can be monitored. rsc.orgresearchgate.net

Reaction Kinetics: The rate of catalytic turnover can be studied by observing the change in ³¹P signals over time. researchgate.net

The use of the deuterated ligand, this compound, would be particularly advantageous in simplifying complex ¹H NMR spectra, thereby helping to isolate and identify the signals of interest in the ³¹P spectrum without overlapping proton-related complexities.

The choice of deuterated solvent is critical in NMR spectroscopy as it can influence the chemical shifts of the analyte. ucla.eduillinois.edu Analyzing this compound in various deuterated solvents like methanol-d4 (B120146) (d4-MeOD) and deuterium oxide (D₂O) is essential for comprehensive characterization.

Methanol-d4 (CD₃OD): In d4-MeOD, the amino protons of this compound are expected to exchange with the deuterium from the solvent, leading to the disappearance of the N-H signal in the ¹H NMR spectrum. The residual solvent peak for CD₃OD appears as a quintet around 3.31 ppm in ¹H NMR and a septet around 49.0 ppm in ¹³C NMR, which serve as internal references. rsc.orgrsc.org

Deuterium Oxide (D₂O): D₂O is a common solvent for water-soluble compounds. Similar to d4-MeOD, the amino protons will readily exchange with D₂O, simplifying the ¹H NMR spectrum. The chemical shifts in D₂O can be pH-dependent, especially for an amine-containing compound like 3-aminopyridine. illinois.edu The residual HOD peak in D₂O, typically around 4.79 ppm, is used as a reference. whiterose.ac.uk

The table below outlines the standard chemical shifts for common deuterated solvents used in NMR analysis. ucla.eduwashington.edu

| Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |

| Methanol-d4 | CD₃OD | 3.31 (quintet) | 49.0 (septet) |

| Deuterium Oxide | D₂O | ~4.79 (singlet) | N/A |

| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) |

| DMSO-d6 | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for verifying the molecular weight and isotopic composition of deuterated compounds.

High-resolution mass spectrometry (HRMS), particularly with an ESI-TOF analyzer, is the gold standard for determining the molecular formula and isotopic purity of a compound. epa.govalmacgroup.com ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation. uni-saarland.de The TOF analyzer provides high mass accuracy, often to within a few parts per million (ppm), allowing for the confident determination of elemental composition. almacgroup.comrsc.org

For this compound, HRMS can distinguish between the desired deuterated species and any incompletely deuterated or non-deuterated analogues. nih.gov By comparing the experimentally measured mass-to-charge (m/z) ratio of the molecular ion with the theoretically calculated value, the isotopic enrichment can be accurately quantified. almacgroup.com

The table below shows the calculated exact masses for the protonated molecular ions of 3-aminopyridine and its deuterated isotopologues.

| Compound | Formula | Calculated Exact Mass [M+H]⁺ |

| 3-Aminopyridine | C₅H₇N₂⁺ | 95.0604 |

| 3-Aminopyridine-d1 | C₅H₆DN₂⁺ | 95.6666 |

| 3-Aminopyridine-d2 | C₅H₅D₂N₂⁺ | 96.3292 |

| 3-Aminopyridine-d3 | C₅H₄D₃N₂⁺ | 97.5955 |

| This compound | C₅H₃D₄N₂⁺ | 98.0617 |

The ability of ESI-TOF MS to resolve these small mass differences is key to confirming the isotopic purity of the final product. almacgroup.comnih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, which provides structural information that complements NMR data. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of the non-deuterated 3-aminopyridine typically involves the loss of neutral molecules like HCN or H₂CNH. nih.govnist.gov For this compound, the masses of the resulting fragment ions will be shifted according to which deuterium atoms are retained or lost. For example, the loss of a deuterated hydrocyanic acid (DCN) would result in a different mass change compared to the loss of HCN. Analyzing these fragmentation pathways helps to confirm that the deuterium atoms are located on the pyridine ring as expected. nih.govcas.cn This detailed structural fingerprint ensures the identity and integrity of the synthesized deuterated compound. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool to elucidate the structural intricacies of this compound. The substitution of hydrogen with deuterium atoms induces noticeable shifts in the vibrational frequencies, providing a clear signature of deuteration.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Shifts

The FT-IR spectrum of this compound is characterized by significant shifts in the absorption bands corresponding to the C-H and N-H vibrations when compared to its non-deuterated counterpart, 3-Aminopyridine. In a study on a related deuterated compound, 4-aminopyridine (B3432731), it was observed that the vibrational modes corresponding to C-H bonds shifted to lower frequencies in the deuterated crystals. acs.orgnih.gov Specifically, infrared peaks in the non-deuterated compound around 3500 cm⁻¹ were found in the 2000–3000 cm⁻¹ range in the deuterated version, indicating a significant impact of deuteration on the C-H bonds. nih.gov

For this compound, similar shifts are expected. The stretching vibrations of the C-D bonds on the pyridine ring would appear at lower wavenumbers than the C-H stretches in the non-deuterated molecule. The N-D stretching vibrations of the amino group would also be observed at lower frequencies compared to the N-H stretches.

A general principle of isotopic substitution in vibrational spectroscopy is that the frequency of a vibration is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. libretexts.org The increase in mass upon replacing hydrogen with deuterium leads to a decrease in the vibrational frequency.

Table 1: Expected Characteristic FT-IR Band Shifts in this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) in this compound | Comparison with 3-Aminopyridine |

| C-D (Aromatic) | Stretching | ~2200 - 2300 | Lower than C-H stretching (~3000-3100 cm⁻¹) |

| N-D | Stretching | ~2300 - 2500 | Lower than N-H stretching (~3300-3500 cm⁻¹) |

| Ring | Skeletal Vibrations | ~1400 - 1600 | Minor shifts expected |

| C-N | Stretching | ~1250 - 1350 | Minor shifts expected |

This table is generated based on theoretical principles and data from related deuterated compounds.

Raman Spectroscopy and Isotopic Frequency Shifts

Raman spectroscopy provides complementary information to FT-IR analysis. The isotopic substitution in this compound also results in observable frequency shifts in the Raman spectrum. In a study of a deuterated 4-aminopyridine complex, Raman peaks in the 3200-4000 cm⁻¹ range for the non-deuterated compound were shifted to the 2000-3000 cm⁻¹ range upon deuteration, which was attributed to the H/D substitution in the 4-aminopyridine group and water molecules. nih.gov

Table 2: Expected Raman Isotopic Frequency Shifts in this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) in this compound | Comparison with 3-Aminopyridine |

| C-D Stretching | ~2250 | Lower than C-H stretching (~3050 cm⁻¹) |

| N-D Stretching | ~2400 | Lower than N-H stretching (~3400 cm⁻¹) |

| Ring Breathing Mode | ~980 | Slightly lower than in 3-Aminopyridine (~990 cm⁻¹) |

This table is generated based on theoretical principles and data from related deuterated compounds.

Advanced Electron Spectroscopy

Pulsed-Field Ionization Zero Electron Kinetic Energy (ZEKE) Spectroscopy for Electronic Structure

Pulsed-Field Ionization Zero Electron Kinetic Energy (ZEKE) spectroscopy is a high-resolution technique used to probe the electronic structure of molecules and their cations. Studies on aminopyridine isomers and their deuterated analogs have provided valuable insights into their ionization energies and cationic ground states. acs.orgresearchgate.netaip.org

For this compound, ZEKE spectroscopy can precisely determine the adiabatic ionization potential. The analysis of the ZEKE spectra of deuterated aminopyridines has shown that vibrational bands in the resulting spectra can be assigned with the aid of theoretical calculations. acs.orgaip.org The substitution of hydrogen with deuterium can lead to small shifts in the ionization energy and changes in the vibrational frequencies of the cation. These isotopic shifts can help in the definitive assignment of vibrational modes in the cation.

Research on the copper complexes of aminopyridine isomers, including 3-aminopyridine, using ZEKE spectroscopy has identified that the copper atom binds to the pyridine nitrogen. researchgate.net Similar studies on the deuterated complex could reveal subtle changes in the metal-ligand interaction upon isotopic substitution.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and crystal packing. uol.deuhu-ciqso.es

Table 3: Crystallographic Data for a Related Deuterated Aminopyridine Complex

| Compound | Crystal System | Space Group | Reference |

| Deuterated [Cu(μ-C₂O₄)(4-Aminopyridine)₂(D₂O)]n | Monoclinic | C2 | acs.orgnih.gov |

| Non-deuterated [Cu(μ-C₂O₄)(4-Aminopyridine)₂(H₂O)]n | Monoclinic | C2 | acs.orgnih.gov |

This data for a related compound suggests that the crystal system and space group for this compound would likely be the same as for non-deuterated 3-aminopyridine.

Micro-Powder X-ray Diffraction for Solid-State Characterization

Micro-powder X-ray diffraction (PXRD) is a fundamental non-destructive technique used to analyze the crystalline structure of solid materials. This method provides detailed information about the atomic arrangement within a crystal lattice, including lattice parameters and crystal symmetry. While specific experimental micro-powder X-ray diffraction data for this compound is not extensively documented in publicly available literature, the solid-state characteristics can be reliably inferred from comprehensive studies on its non-deuterated isotopologue, 3-Aminopyridine.

The substitution of hydrogen with deuterium atoms is not expected to alter the crystalline packing or the unit cell parameters in a significant manner. The primary difference is the mass of the nucleus, which has a negligible effect on the electronic distribution and, consequently, on the X-ray scattering behavior that defines the crystal structure. Research on other deuterated and non-deuterated pyridine derivatives, such as 4-aminopyridine, has shown that the crystal structure remains unchanged after deuteration. ugr.esdcu.ie

The crystal structure of 3-Aminopyridine was determined by single-crystal X-ray diffraction. imanagerpublications.comiucr.org This analysis provides the foundational data from which a theoretical powder diffraction pattern can be calculated, offering a benchmark for the experimental analysis of micro-powder samples of both 3-Aminopyridine and its deuterated form.

The crystallographic parameters for 3-Aminopyridine have been established and are detailed in the table below. These parameters define the unit cell of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.796 |

| b (Å) | 5.731 |

| c (Å) | 14.89 |

| α (°) | 90 |

| β (°) | 100.8 |

| γ (°) | 90 |

| Volume (ų) | 485.6 |

| Z | 4 |

Data sourced from single-crystal X-ray diffraction studies of 3-Aminopyridine. imanagerpublications.comiucr.org Z represents the number of formula units per unit cell.

From these single-crystal data, a theoretical powder X-ray diffraction pattern can be simulated. This simulated pattern provides the expected 2θ peak positions and their relative intensities for a randomly oriented microcrystalline sample. In a typical experimental PXRD measurement, a monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. As the sample is rotated, the detector records the angles at which constructive interference of the diffracted X-rays occurs, producing a pattern of peaks unique to the crystalline phase.

Detailed research findings on various coordination complexes and salts of 3-aminopyridine further underscore the utility of PXRD in solid-state characterization. For instance, studies on cocrystals of 3-aminopyridine with other organic molecules have utilized PXRD to confirm the formation of new crystalline phases and to solve their structures. researchgate.netugr.es Similarly, the formation of metal-organic frameworks incorporating 3-aminopyridine as a ligand is routinely verified using this technique, confirming the purity of the synthesized material and providing insight into its crystal structure. dcu.ie

Although direct experimental powder diffraction patterns for this compound are not provided, the data from its non-deuterated form serves as a robust and accurate reference for its solid-state structural characterization.

Mechanistic Studies and Kinetic Isotope Effects Kie Involving 3 Aminopyridine D4

Elucidation of Reaction Pathways using Deuterium (B1214612) Labeling

Deuterium labeling is instrumental in distinguishing between proposed reaction mechanisms. The presence of deuterium at specific positions in 3-aminopyridine (B143674) allows for the unambiguous tracking of atoms throughout a chemical transformation, providing direct evidence for or against a particular mechanistic pathway.

The functionalization of C-H bonds is a cornerstone of modern organic synthesis, yet the mechanisms by which these strong bonds are cleaved are often complex. Transition metal-catalyzed C-H activation of pyridines can proceed through several pathways, including oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation nih.govyoutube.com. Utilizing 3-Aminopyridine-d4 allows researchers to investigate the reversibility and the rate-determining step of C-H bond cleavage.

In a typical experiment, if the C-D bond cleavage is part of the rate-determining step, a significant primary kinetic isotope effect will be observed. Furthermore, by analyzing the deuterium content of the starting material recovered after partial reaction, one can determine if the C-H activation step is reversible. If the C-H bond cleavage is reversible, H/D scrambling would be observed in the recovered, unreacted starting material. The absence of such scrambling would suggest that the C-H activation is irreversible. For instance, iron complexes have been shown to activate C-H bonds in pyridines at room temperature, and the use of deuterated substrates is critical to understanding the proposed mechanistic scaffold involving reduced pyridine (B92270) intermediates nih.gov.

Table 1: Proposed C-H Activation Mechanisms in Pyridines

| Mechanism | Description | Role of Deuterium Labeling |

|---|---|---|

| Oxidative Addition | The metal center inserts directly into the C-H bond, increasing its oxidation state by two. | A primary KIE is expected if this is the rate-determining step. |

| Sigma-Bond Metathesis | A concerted, four-centered transition state involving the C-H bond and a metal-ligand bond. | Can exhibit a KIE, helping to distinguish it from other pathways. |

| Concerted Metalation-Deprotonation (CMD) | The C-H bond is broken with the assistance of an external or internal base in a concerted step. | The magnitude of the KIE can provide insight into the synchronicity of the proton removal and metalation. |

Molecules containing both proton-donating and accepting groups, such as 3-aminopyridine, can undergo excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, a proton can be transferred from the amino group to the pyridine nitrogen. This process is often extremely fast and can relieve excited-state antiaromaticity nih.gov.

Substituting the amine protons with deuterium in 3-aminopyridine would be expected to decrease the rate of this transfer due to the primary kinetic isotope effect. By studying the fluorescence spectra and lifetimes of 3-aminopyridine and its deuterated analogue, researchers can probe the dynamics of the ESIPT process. A significant difference in the excited-state lifetime or quantum yield between the proteated and deuterated forms would provide strong evidence for the role of proton transfer in the excited-state deactivation pathway. These studies help categorize the type of ESIPT, such as direct transfer or solvent-assisted relay mechanisms nih.gov.

The direct nitration of the pyridine ring is often challenging due to the ring's electron-deficient nature. One effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which then rearranges to 3-nitropyridine (B142982) upon treatment with a sulfite or bisulfite solution ntnu.noresearchgate.netresearchgate.net. The mechanism of this rearrangement has been a subject of investigation.

It is proposed that the nitro group migrates from the nitrogen atom to the C-3 position via a nih.govresearchgate.net sigmatropic shift ntnu.noresearchgate.netresearchgate.net. Using this compound (with deuterium at positions 2, 4, 5, and 6) would be a definitive way to test this hypothesis. If the reaction proceeds via the proposed intramolecular nih.govresearchgate.net shift, the deuterium atoms at the 2 and 4 positions would remain untouched. Conversely, if the mechanism involved dissociation of the nitro group and subsequent electrophilic attack, a different substitution pattern or a kinetic isotope effect on the aromatic substitution step might be observed. The lack of an isotope effect at the C-3 position and the retention of deuterium at all other ring positions would strongly support the intramolecular migration mechanism.

Measurement and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate of the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy). Its value provides invaluable information about the transition state of the rate-determining step of a reaction.

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For C-H versus C-D bonds, the zero-point energy of the C-D bond is lower than that of the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate and a kH/kD value typically greater than 1. The magnitude of the primary KIE can indicate the degree of bond breaking in the transition state.

A secondary kinetic isotope effect occurs when the bond to the isotopically substituted atom is not broken or formed in the rate-determining step. These effects are generally smaller than primary KIEs (kH/kD is close to 1) and arise from changes in the vibrational environment of the isotope between the reactant and the transition state. They can provide information about changes in hybridization or steric environment at the labeled position.

In reactions involving this compound, a primary KIE would be expected for a rate-determining C-D bond cleavage, such as in a C-H activation reaction. A secondary KIE might be observed during a nucleophilic attack on the pyridine ring, where the hybridization of the ring carbons changes from sp² to sp³.

Table 2: Interpreting Kinetic Isotope Effects (kH/kD) for this compound

| KIE Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|

| Primary | > 2 | C-D bond is broken/formed in the rate-determining step. |

| Secondary (Normal) | 1.0 - 1.5 | Labeled C-D bond is more sterically crowded or has increased bond order in the transition state (e.g., sp² to sp³ change). |

| Secondary (Inverse) | < 1.0 | Labeled C-D bond is less sterically crowded or has decreased bond order in the transition state (e.g., sp³ to sp² change). |

| No KIE | ≈ 1 | C-D bond is not involved in the rate-determining step or any prior equilibrium. |

The decarboxylation of pyridinecarboxylic acids, such as 3-aminopicolinic acid (2-carboxy-3-aminopyridine), provides a clear example of how isotope effects can be used to distinguish between reaction mechanisms. The decarboxylation of 3-aminopicolinic acid can proceed through two different pathways depending on the acidity of the solution: a ylide mechanism at low acidity and a protonation mechanism at higher acidities researchgate.netingentaconnect.com.

While this substrate is not 3-aminopyridine itself, it is a directly relevant derivative. Isotopic substitution studies, particularly with ¹³C at the carboxyl group, have been central to confirming this dual-pathway mechanism researchgate.netingentaconnect.com. A significant ¹³C KIE is observed for the ylide mechanism, while a smaller effect is seen for the protonation mechanism researchgate.netingentaconnect.com.

If this reaction were studied using a deuterated ring, as in the analogous 3-aminopicolinic acid-d3, one would expect to see secondary kinetic isotope effects. The magnitude of the secondary KIE (kD/kH) could provide further details about the structure of the transition states in both the ylide and protonation pathways, reflecting changes in the vibrational frequencies of the C-D bonds as the reaction proceeds. For example, the formation of the zwitterionic intermediate in the ylide mechanism would alter the electronic structure of the pyridine ring, which would be subtly reflected in the secondary KIE.

Influence of Deuteration on Enzymatic Activity and Metabolic Pathways (research perspective)

From a research perspective, deuterating drug candidates is a common strategy to probe or favorably alter their metabolic fate. The rationale is that if a C-H bond is broken during a rate-limiting step of a metabolic pathway, replacing that hydrogen with deuterium should slow down the reaction, thereby increasing the drug's metabolic stability and half-life. However, the influence of deuteration is highly dependent on the specific enzyme and the exact mechanism of metabolism.

Research on 3-fluoro-4-aminopyridine (3F4AP), a structural analog of 3-aminopyridine, provides critical insights into this area. Studies investigating the metabolism of 3F4AP by the cytochrome P450 enzyme CYP2E1 found that the compound was readily metabolized. nih.gov The primary metabolic products were identified as 5-hydroxy-3-fluoro-4-aminopyridine and 3-fluoro-4-aminopyridine N-oxide. nih.gov

To determine if C-H bond cleavage was the rate-limiting step, various deuterated isotopologues of 3F4AP were synthesized and their metabolism by CYP2E1 was studied. The key finding was that deuteration did not decrease the rate of the CYP2E1-mediated oxidation. nih.gov This lack of a significant kinetic isotope effect strongly suggests that the cleavage of the aromatic C-H bond is not the rate-determining step in this specific metabolic pathway. Instead, other steps, such as the initial binding of the substrate to the enzyme or the electron transfer process within the P450 catalytic cycle, are likely the slower, rate-limiting events. nih.govnih.gov

This outcome contrasts with other instances where deuteration has successfully enhanced metabolic stability in different heterocyclic compounds, demonstrating that the utility of this strategy must be evaluated on a case-by-case basis. nih.gov For 3-aminopyridine and its analogs metabolized by CYP2E1, this research indicates that strategies other than deuteration of the pyridine ring would be necessary to reduce metabolic clearance. nih.gov

| Compound | Metabolizing Enzyme | Primary Metabolites Identified | Observed Effect of Deuteration on Metabolic Rate |

|---|---|---|---|

| 3-Fluoro-4-Aminopyridine (3F4AP) | CYP2E1 | 5-hydroxy-3F4AP, 3F4AP N-oxide | N/A |

| Deuterated 3F4AP Isotopologues | CYP2E1 | Corresponding deuterated metabolites | No significant decrease in the rate of oxidation nih.gov |

Understanding Rate-Limiting Steps in Complex Chemical Transformations

The aforementioned metabolic study of the 3-aminopyridine analog, 3F4AP, serves as an excellent case study in applying this principle. In the complex multi-step catalytic cycle of cytochrome P450 enzymes, there is a single C-H bond-breaking step. nih.gov The central question for the metabolism of 3F4AP was whether this bond cleavage event was the bottleneck for the entire process.

By comparing the reaction rates of 3F4AP and its deuterated versions (e.g., 2,5,6-d3-3F4AP), researchers measured the KIE for the reaction. nih.gov The finding that kH/kD was close to 1 (i.e., no significant KIE was observed) provided the crucial evidence that C-H bond cleavage was not the rate-limiting step. nih.gov This demonstrates the power of using this compound and its analogs as mechanistic probes. The absence of a KIE is as informative as its presence, allowing researchers to rule out certain steps as being rate-determinative and focus on other potential rate-limiting steps in the transformation, such as substrate binding or product release. nih.govwikipedia.org This approach is invaluable for understanding enzymatic mechanisms and for the rational design of molecules with tailored metabolic profiles.

Hydrogen Bonding Dynamics in Deuterated Aminopyridine Clusters

Hydrogen bonding plays a critical role in the structure and function of chemical and biological systems. Studying clusters of molecules, such as 3-aminopyridine with water, in the gas phase provides a bottom-up approach to understanding these fundamental interactions without the complexities of a bulk solvent environment.

Investigations into the hydration structures of 3-aminopyridine-(H₂O)n clusters (where n=2-4) have revealed intricate hydrogen-bonding networks. nih.gov A significant finding is that the nature of the hydrogen bond donor from the 3-aminopyridine molecule can change depending on the size of the water cluster. For smaller clusters like 3AP-(H₂O)₂, a cyclic hydrogen bond structure forms where a C-H bond on the pyridine ring acts as the proton donor. nih.gov

However, as the number of water molecules increases to n=3 and 4, the hydrogen-bonding network switches. In these larger clusters, the initial proton donor site changes from the pyridyl C-H group to the more conventional amino (N-H) group. nih.gov This switch in the hydrogen bond network leads to a drastic red shift in the molecule's electronic transition, indicating a significant change in the electronic structure of the excited state, which is stabilized more effectively by the new hydrogen bond configuration. nih.gov

Deuteration of the aminopyridine or the clustering partner (e.g., using D₂O instead of H₂O) can further refine the understanding of these dynamics. Comparative studies on pyridine and pyrimidine in deuterated versus non-deuterated solvents have shown measurable differences in vibrational spectra, which can be correlated to changes in hydrogen bond strength and dynamics. nih.govresearchgate.net The substitution of H with D can alter the equilibrium geometry and the vibrational frequencies of the hydrogen bonds, which can be detected using techniques like Raman spectroscopy and analyzed with the aid of Density Functional Theory (DFT) calculations. nih.gov For deuterated aminopyridine clusters, this would manifest as shifts in the vibrational modes of the N-D and C-D bonds involved in hydrogen bonding, providing precise data on the subtle energetic differences between hydrogen and deuterium bonds in these complex networks. mdpi.com

Computational and Theoretical Investigations of 3 Aminopyridine D4 and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. scirp.org It is widely used to investigate the properties of aminopyridines and their derivatives. researchgate.net

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the stable three-dimensional structure of molecules. For 3-aminopyridine (B143674), the parent compound of 3-Aminopyridine-d4, computational studies consistently predict a planar C₅N ring structure. researchgate.net The molecule is understood to belong to the Cₛ point group of symmetry. researchgate.net

Geometry optimization performed using DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p), provides detailed structural parameters. nih.govscispace.com While the pyridine (B92270) ring is planar, the amino group (-NH₂) exhibits a slight pyramidalization, with the hydrogen atoms positioned out of the ring's plane. mdpi.com This non-planarity is a common feature in other aromatic amines like aniline (B41778) and 2-aminopyridine (B139424). mdpi.com The angle measuring the non-planarity of the -NH₂ group in aminopyridines has been estimated in the range of 3-5.4 kJ mol⁻¹. mdpi.com

In the solid state, intermolecular interactions, particularly hydrogen bonding, can influence the final geometry. scispace.com Computational models can also be extended to study molecular aggregates, such as dimers, which are important for understanding self-association processes in solution. researchgate.net For instance, ab initio methods have been used to rationalize experimental data on the self-association of 3-aminopyridine in deuterated chloroform (B151607) (CDCl₃) by identifying the most stable dimer structures. researchgate.net

The substitution of hydrogen with deuterium (B1214612) to create this compound is not expected to significantly alter the equilibrium geometry (bond lengths and angles) of the molecule, as electronic potential energy surfaces are independent of atomic mass. However, the deuteration is critical for studies involving vibrational spectroscopy and certain magnetic resonance experiments. unifi.it

Table 1: Selected Optimized Geometric Parameters for 3-Aminopyridine This table presents typical bond lengths and angles for the parent 3-aminopyridine molecule, calculated using DFT methods. These values are representative and provide a structural basis for its deuterated analog.

| Parameter | Method/Basis Set | Calculated Value | Experimental Value |

|---|---|---|---|

| C-N (amino) Bond Length | B3LYP | 1.340 Å | - |

| N-H (amino) Bond Length | B3LYP | 1.009 Å | 1.001 Å scispace.com |

| Average C-C (ring) Bond Length | MP2 | 1.394 Å | - |

| Average C-H (ring) Bond Length | MP2 | 0.990 Å | - |

Vibrational Analysis and Frequency Calculations (e.g., Isotopic Shifts)

Vibrational spectroscopy, combined with theoretical calculations, is a powerful tool for molecular structure elucidation. DFT calculations are widely used to compute the harmonic vibrational frequencies of 3-aminopyridine. nih.gov These theoretical frequencies, when appropriately scaled, show good agreement with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy. nih.govscispace.com

A key application of computational analysis for this compound is the prediction and interpretation of isotopic shifts. When hydrogen atoms are replaced by heavier deuterium atoms, the frequencies of vibrational modes involving the motion of these atoms decrease. This phenomenon is a direct consequence of the mass difference and is particularly pronounced for stretching and bending modes of C-D, N-D, and O-D bonds.

For example, studies on deuterated metal complexes containing pyridine-based ligands have shown significant shifts in vibrational bands. acs.orgacs.org In one case, the infrared and Raman frequencies associated with C-H bonds in 4-aminopyridine (B3432731) crystals shifted from around 3500 cm⁻¹ to the 2000–3000 cm⁻¹ range upon deuteration. acs.org Similarly, the symmetric Fe-Pyridine stretching mode, νs(Fe−Py₂), in an iron-porphyrin complex showed a downshift of 5-6 cm⁻¹ upon perdeuteration of the axial pyridine ligands, which matched the theoretically predicted shift. acs.org

These isotopic shifts are invaluable for making definitive vibrational assignments. By comparing the spectra of the deuterated and non-deuterated compounds, bands can be confidently assigned to specific functional groups. researchgate.net DFT calculations can accurately predict these shifts, aiding in the analysis of complex spectra where modes may be strongly coupled. scispace.comresearchgate.net The analysis of such shifts in this compound would allow for unambiguous assignment of the vibrational modes involving the deuterated positions.

Electronic Structure Analysis (HOMOs, LUMOs, Density Distribution)

The HOMO and LUMO, often referred to as frontier molecular orbitals, are central to understanding chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability; a large gap suggests high stability and low chemical reactivity. researchgate.netirjweb.com For 3-aminopyridine, calculations show that charge transfer occurs within the molecule. nih.gov

Deuteration has a negligible effect on the electronic structure and the HOMO-LUMO energies because the electron distribution is determined by the nuclear charges and positions, not their masses. Therefore, the extensive computational data available for 3-aminopyridine's electronic properties is directly applicable to this compound. DFT calculations have been shown to provide accurate results for the electron density distribution in aminopyridines. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties for 3-Aminopyridine This table summarizes key electronic parameters calculated for the parent 3-aminopyridine molecule using DFT, which are representative for this compound.

| Parameter | Method/Basis Set | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6–311++g(d,p) | -6.27 researchgate.net |

| LUMO Energy | B3LYP/6–311++g(d,p) | -1.00 researchgate.net |

| HOMO-LUMO Gap | B3LYP/6–311++g(d,p) | 5.27 researchgate.net |

Prediction of Quantum Chemical Parameters (e.g., chemical hardness, electronegativity)

From the calculated HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. scirp.orgijnc.ir These descriptors are rooted in conceptual DFT and provide a theoretical framework for understanding chemical behavior. redalyc.org

Key parameters include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Potential (μ): The negative of electronegativity, related to the "escaping tendency" of electrons from a system. scirp.org

Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons.

These parameters are valuable for predicting how a molecule will interact with other chemical species. scirp.org For instance, they have been used to understand the biological activity of 3-aminopyridine metal complexes. scirp.org

Table 3: Predicted Quantum Chemical Parameters for 3-Aminopyridine Based on calculated HOMO and LUMO energies, these reactivity descriptors provide insight into the chemical nature of 3-aminopyridine and its deuterated form.

| Parameter | Formula |

|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ² / 2η |

Ab Initio and Semi-Empirical Computational Methods

While DFT is prevalent, other computational methods also contribute to the theoretical understanding of 3-aminopyridine and its derivatives.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. researchgate.net Ab initio calculations have been employed to study the structure, vibrational spectra, and self-association of aminopyridines. researchgate.netscispace.comresearchgate.net For example, MP2 methods have been used alongside DFT to calculate the optimized geometries and vibrational frequencies of aminopyridine derivatives. scispace.com

Semi-Empirical Methods: These methods, such as AM1, are faster than ab initio or DFT calculations because they use parameters derived from experimental data to simplify the complex equations. researchgate.net While less accurate, they can be useful for preliminary studies or for very large molecular systems. Normal mode analyses of 3-aminopyridine have been carried out using semi-empirical methods in conjunction with ab initio calculations. researchgate.netresearchgate.net

Comparative Analysis of Computational Methodologies

The choice of computational method is critical for obtaining reliable results. Several studies have compared the performance of DFT, ab initio, and semi-empirical methods for aminopyridines. researchgate.netresearchgate.net

A comparative study on 2-, 3-, and 4-aminopyridines concluded that:

For density distribution , DFT methods provide the most accurate results for all isomers. researchgate.netresearchgate.net

For vibrational analysis , DFT also shows very good results for 3- and 4-aminopyridine, comparing favorably with experimental spectra. researchgate.netresearchgate.net In contrast, semi-empirical methods were found to give the nearest results for 2-aminopyridine in that particular study. researchgate.net

For geometry optimization , DFT functionals like B3LYP have been shown to predict bond lengths that are in better agreement with experimental values than MP2 methods. scispace.com

Modeling of Excited-State Processes and Deactivation Pathways

The photostability of nitrogen-containing heterocyclic molecules like 3-aminopyridine is critically dependent on the efficiency of their excited-state deactivation pathways. Computational modeling provides profound insights into these ultrafast processes that occur upon absorption of UV light. For 3-aminopyridine, studies focus on the deactivation dynamics from the first electronically excited singlet state (S₁), which is of ¹ππ* character.

Time-resolved studies on 3-AP reveal that the lifetime of the S₁ state is highly dependent on the vibrational energy. rsc.org At the origin of the S₁ state (the lowest vibrational level), the decay is relatively slow, with a lifetime measured in nanoseconds. rsc.org However, as the molecule is excited to higher vibrational levels within the S₁ manifold, the lifetime decreases rapidly. rsc.org This energy-dependent acceleration of the decay process points to the opening of efficient non-radiative deactivation channels.

Computational models have identified two primary competing pathways for the deactivation of the S₁ state in aminopyridines:

Intersystem Crossing (ISC): This process involves a spin-forbidden transition from the singlet S₁ state to a lower-lying triplet state (T₁). This pathway is often significant at lower excitation energies. rsc.org

Internal Conversion (IC): This non-radiative pathway allows the molecule to return to the electronic ground state (S₀) without emitting light. For 3-aminopyridine and related molecules, the IC process is often facilitated by a conical intersection between the S₁ and S₀ potential energy surfaces. rsc.org As the vibrational energy in the S₁ state increases, the molecule can more easily access this conical intersection, making IC an increasingly dominant and rapid deactivation channel. rsc.org While calculations for the related 2-aminopyridine have explored a conical intersection between ¹ππ* and a ¹nπ* state, this was found to be at a high energy and not readily accessible for 3-AP with typical near-UV excitation. rsc.org

The interplay between these pathways is crucial for the molecule's photochemistry. The rapid decrease in excited-state lifetime with increasing excitation energy, as detailed in the table below, highlights the growing importance of the internal conversion channel.

| Excitation Wavelength (nm) | Excess Vibrational Energy (cm⁻¹) | S₁ Lifetime (ps) | Primary Deactivation Channel |

|---|---|---|---|

| 302.6 | 0 | ~400 | Intersystem Crossing (ISC) |

| 290 | 1450 | 38.3 ± 2.1 | ISC / Internal Conversion (IC) |

| 280 | 2570 | 14.0 ± 1.0 | ISC / Internal Conversion (IC) |

| 266 | 4150 | 6.9 ± 0.5 | Internal Conversion (IC) Dominant |

Data sourced from femtosecond time-resolved photoelectron imaging studies. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the structural properties and intermolecular forces that govern the behavior of this compound and its derivatives. These computational methods allow for detailed analysis of non-covalent interactions and conformational dynamics that are difficult to probe experimentally.

Non-covalent interactions (NCIs) are fundamental to the supramolecular chemistry of 3-aminopyridine, dictating its crystal packing and interactions with other molecules. scirp.orgpreprints.org Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM), NCI plots, and Molecular Electrostatic Potential (MEP) surface analysis are used to visualize and quantify these forces. mdpi.commdpi.com

QTAIM/NCI Plot Analysis: The NCI plot index is a method based on the electron density and its derivatives, which visualizes non-covalent interactions. The resulting isosurfaces are colored to indicate the nature of the interaction:

Green surfaces denote weak, attractive van der Waals interactions. scirp.orgresearchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. scirp.org

Red surfaces signify repulsive steric clashes. scirp.orgresearchgate.net

| Interaction Type | Electron Density, ρ(r) | Laplacian, ∇²ρ(r) | Total Energy Density, H(r) | Typical System |

|---|---|---|---|---|

| van der Waals | Low | > 0 | > 0 | π-π stacking |

| Weak/Medium H-Bond | Low-Medium | > 0 | > 0 or < 0 | N-H···N, C-H···O |

| Strong H-Bond | Medium-High | > 0 | < 0 | O-H···N |

Table based on general QTAIM principles and findings for aminopyridine derivatives. preprints.orgmdpi.comresearchgate.net

MEP Surface Analysis: The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its reactive behavior. Electrophilic regions (electron-poor) are shown in blue, while nucleophilic regions (electron-rich) are in red.

MEP analyses of 3-aminopyridine coordinated to metal centers consistently show a significantly positive potential (blue) around the hydrogen atoms of the amino group, confirming their role as strong hydrogen-bond donors. mdpi.compreprints.org The analysis also reveals that the aromatic ring of 3-aminopyridine possesses a dual non-covalent character; the MEP values over the center of the ring can be positive on one face and negative on the other. mdpi.com This topology explains its ability to concurrently participate in both anion–π (acceptor) and NH₂···π (donor) interactions. mdpi.com

| Molecular Region | MEP Value (kcal/mol) | Inferred Property |

|---|---|---|

| Amino Group (H atoms) | Significantly Positive | Electrophilic / H-bond donor |

| Coordinated Water (H atom) | +43.1 | Strongly Electrophilic |

| Oxygen Atoms (carboxylate) | -42.7 | Strongly Nucleophilic |

Data adapted from MEP analysis on [Co(H₂O)(bz)₂(μ-3-Ampy)₂]n. mdpi.compreprints.org

While the pyridine ring itself is aromatic and largely planar, the exocyclic amino group introduces conformational flexibility. The primary conformational process in 3-aminopyridine is the inversion or "wagging" motion of the -NH₂ group. mdpi.com

Computational studies predict a double-well potential energy surface for this inversion. mdpi.com The two energy minima correspond to equivalent, non-superimposable mirror-image structures where the amino group is slightly pyramidalized. These two conformers are enantiomers. They are separated by a planar transition state.

However, the energy barrier for this inversion is very low. For 3-aminopyridine, this barrier has been computationally estimated to be in the range of 3–5.4 kJ/mol. mdpi.com

| Compound | Calculated Inversion Barrier (kJ/mol) | Calculated Inversion Barrier (cm⁻¹) |

|---|---|---|

| 3-Aminopyridine | 3.0 - 5.4 | ~430 |

| Aniline (for comparison) | 6.4 | ~535 |

Data sourced from computational studies. mdpi.com

Because this energy barrier is significantly smaller than the available thermal energy at room temperature, the two enantiomeric conformers interconvert rapidly. This rapid racemization prevents the isolation of individual enantiomers under normal conditions. Nonetheless, this dynamic process is fundamental to the molecule's structure and can influence its interactions in different chemical environments. The torsion within the ring system itself is minimal, with the main dynamic feature being the out-of-plane motion of the amino group substituents.

Applications of 3 Aminopyridine D4 in Advanced Organic Synthesis

Use as a Building Block for Complex Heterocyclic Systems

The reactivity of the amino group and the aromatic nature of the pyridine (B92270) ring make 3-Aminopyridine-d4 a versatile precursor for the synthesis of a wide array of complex heterocyclic structures. The deuterium (B1214612) labeling provides a powerful tool for tracking the compound's fate in complex reaction mixtures and biological systems.

Synthesis of Imidazo[1,2-a]pyridines and other Fused-Ring Systems

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized for their significant biological activities, including anticancer and anti-inflammatory properties. organic-chemistry.org this compound is a key starting material for creating isotopically labeled versions of these scaffolds. A prominent method for their synthesis is the one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR). westminster.ac.uk This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid, to efficiently construct the fused ring system.

Another effective strategy involves the cyclodehydration of α-aminopyridinyl amides. organic-chemistry.org This process, mediated by reagents like triflic anhydride, allows for the formation of the imidazole ring fused to the pyridine core under mild conditions. organic-chemistry.orgorganic-chemistry.org The use of this compound in these syntheses yields labeled imidazo[1,2-a]pyridines, which are invaluable for metabolic profiling and as internal standards in pharmacokinetic studies.

| Reaction Type | Key Reagents | Product | Reference |

| Three-Component Reaction | Aldehyde, Isocyanide, Acid Catalyst | Imidazo[1,2-a]pyridine | westminster.ac.ukresearchgate.net |

| Cyclodehydration | Triflic Anhydride, 2-Methoxypyridine | 3-Aminoimidazo[1,2-a]pyridine | organic-chemistry.org |

Preparation of Pyrazole Derivatives

Pyrazole derivatives are another important class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals and materials science. nih.gov this compound can be readily converted into pyrazole-containing structures. A common synthetic route involves the diazotization of the amino group on the pyridine ring, followed by a coupling reaction with an active methylene compound. researchgate.netresearchgate.net

The process begins with the treatment of this compound with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. This reactive intermediate is then coupled with compounds like malononitrile or ethyl cyanoacetate. researchgate.net The resulting pyridinylhydrazono derivative can undergo further cyclization, for instance, by reacting with hydrazine hydrate, to yield the final pyrazole derivative. researchgate.netresearchgate.net This method provides a straightforward pathway to labeled pyrazole systems, where the deuterated pyridine ring is attached to the pyrazole core.

Construction of Polycyclic Aromatic Nitrogen Heterocycles

Beyond simple fused systems, this compound is a valuable starting material for the assembly of more complex polycyclic aromatic nitrogen heterocycles (PANHs). These structures are of interest for their potential applications in materials science and as scaffolds for medicinal chemistry. nih.gov

Synthetic strategies often involve multi-step sequences where the aminopyridine core is elaborated with additional rings. For example, palladium-catalyzed cascade reactions, such as sequential aminopalladation and carbopalladation, can be employed to build tricyclic structures from appropriately substituted aminopyridine precursors. nih.gov Similarly, multicomponent reactions can be designed to construct complex systems like pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones, which are investigated as potential enzyme inhibitors. nih.gov By starting with this compound, these intricate polycyclic systems can be isotopically labeled, facilitating advanced research into their properties and mechanisms of action.

Role in Cross-Coupling Reactions (e.g., Suzuki Coupling)

While this compound itself is not a direct participant in the Suzuki-Miyaura coupling as a halide or boronic acid, it plays a crucial role as a coupling partner in related palladium-catalyzed C-N cross-coupling reactions. libretexts.orgyoutube.com To be used in a Suzuki reaction, it would first need to be functionalized, for example, by converting it to a halo-aminopyridine derivative.

The most significant application of this compound in this context is in the Buchwald-Hartwig amination. nih.govwikipedia.org This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. Here, this compound serves as the amine nucleophile, allowing for the direct attachment of the deuterated aminopyridyl group to another aromatic or heteroaromatic ring. This method is exceptionally versatile and has become a cornerstone of modern synthetic chemistry for creating aryl amines. wikipedia.orgmychemblog.com The use of specialized phosphine (B1218219) ligands and palladium precatalysts enables these couplings to proceed with high efficiency and broad functional group tolerance. nih.govresearchgate.net

| Coupling Reaction | Role of this compound | Coupling Partner | Key Catalyst/Ligand |

| Buchwald-Hartwig Amination | Amine Nucleophile | Aryl Halide/Triflate | Palladium / Phosphine Ligand (e.g., RuPhos, BrettPhos) |

| Suzuki-Miyaura Coupling | Precursor to Coupling Partner | Aryl Boronic Acid/Ester | Palladium / Ligand |

Development of Novel C-N Bond Forming Methodologies

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and natural products. tcichemicals.com this compound is an important tool in the development and mechanistic investigation of new C-N bond-forming reactions.

The Buchwald-Hartwig amination stands out as a transformative methodology in this area. wikipedia.orgmychemblog.com The reaction typically proceeds through a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) complex, coordination and deprotonation of the amine (this compound), and finally, reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.com By using a deuterated substrate like this compound, chemists can conduct kinetic isotope effect studies to probe the rate-determining steps of the catalytic cycle. Furthermore, the deuterium label serves as a clear marker in mass spectrometry to identify products and byproducts, aiding in the optimization of reaction conditions and the elucidation of complex reaction pathways.

Synthesis of Bioactive Compounds and Peptidomimetics (from a synthetic chemistry perspective)

From a synthetic chemistry perspective, this compound is a strategic building block for creating labeled versions of bioactive molecules and peptidomimetics. These labeled compounds are crucial for drug discovery and development, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

Many bioactive heterocyclic scaffolds, such as the previously mentioned imidazo[1,2-a]pyridines, exhibit potent biological effects, including anticancer activity. westminster.ac.uk Synthesizing these compounds with a deuterated core allows for quantitative bioanalytical assays and can sometimes lead to improved metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes that involve C-H bond cleavage.

In the field of peptidomimetics, heterocyclic cores are often used to mimic the secondary structures of peptides, such as β-turns, to create more stable and orally bioavailable drug candidates. researchgate.net The aminopyridine moiety can be incorporated into these three-dimensional scaffolds. nih.gov By employing this compound in the synthesis, researchers can produce isotopically labeled peptidomimetics, which are essential tools for evaluating their in vivo behavior and mechanism of action. nih.gov

Lack of Specific Research on this compound in Functional Dye and Polymer Synthesis

A comprehensive review of available scientific literature and patent databases reveals a significant gap in documented research specifically detailing the application of this compound in the synthesis of functional dyes and polymers. While the non-deuterated parent compound, 3-aminopyridine (B143674), is utilized in the creation of various materials, including azo dyes and coordination polymers, specific examples and detailed research findings regarding its deuterated analogue in material science are not present in the accessible literature.

The use of deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, is a well-established strategy in material science. This isotopic substitution can lead to enhanced material properties, such as increased thermal stability and altered photophysical characteristics, due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These properties make deuterated materials valuable in applications like organic light-emitting diodes (OLEDs) and as standards for analytical spectroscopy.

However, the application of these principles using this compound as a specific building block for functional dyes and polymers is not described in published research. Searches for its use as a precursor or monomer in polymerization reactions or as a component in the synthesis of functional dyes have not yielded specific studies, reaction protocols, or characterization data for any resulting materials.

While general methodologies exist for the deuteration of pyridine derivatives, these studies typically focus on the synthetic methods themselves or on applications in medicinal chemistry and mechanistic studies rather than on the subsequent use of these labeled compounds in materials synthesis. Similarly, extensive research exists on the synthesis of polymers and dyes from non-deuterated aminopyridines, but this work does not extend to the use of this compound.

Consequently, without specific research findings, the creation of data tables detailing reaction conditions, yields, or the properties of dyes and polymers synthesized from this compound is not possible. The scientific community has not, to date, published research focusing on this specific application.

Ligand Chemistry and Coordination Studies of 3 Aminopyridine D4

3-Aminopyridine (B143674) as a Ligand in Transition Metal Complexes

3-Aminopyridine is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. preprints.org Its coordination behavior is primarily dictated by the presence of two potential donor sites: the pyridine (B92270) ring nitrogen and the amino group nitrogen. The electronic and steric properties of the ligand can be tuned by introducing various substituents. scirp.org

3-Aminopyridine can coordinate to metal centers in several ways. Most commonly, it acts as a monodentate ligand , binding through the more basic pyridine nitrogen atom. researchgate.netresearchgate.net In this mode, the pendant amino group can participate in hydrogen bonding, leading to the formation of supramolecular structures. scirp.org

Alternatively, 3-aminopyridine can function as a bridging ligand , linking two metal centers. This is often observed in the formation of coordination polymers. researchgate.net In some instances, particularly with specific metal ions and reaction conditions, it can also act as a bidentate ligand, coordinating through both the pyridine and amino nitrogens. scirp.orgresearchgate.net

A variety of transition metal complexes of 3-aminopyridine have been synthesized and structurally characterized. These include complexes with Co(II), Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.netnih.govscirp.org

The synthesis of these complexes typically involves the reaction of a metal salt with 3-aminopyridine in a suitable solvent. scirp.org The resulting structures can range from simple mononuclear complexes to intricate coordination polymers. researchgate.net For example, the reaction of Co(II) salts with 3-aminopyridine and pseudohalides like thiocyanate (B1210189) or azide (B81097) can yield mononuclear complexes with terminal 3-aminopyridine ligands. researchgate.net In contrast, with sulfate (B86663) anions, polymeric chains where the 3-aminopyridine ligand bridges the metal centers can be formed. researchgate.net

| Metal Ion | Coordination Geometry | Example Complex |

| Co(II) | Octahedral | [Co(3-ampy)₄(NCS)₂] |

| Ni(II) | Octahedral | [Ni(3-ampy)₄Cl₂] |

| Cu(II) | Square Pyramidal | [Cu(3-aminopyridine)₂(NCS)₂] |

| Zn(II) | Tetrahedral | [Zn(3-apy)₂(OAc)₂] |

| Cd(II) | Octahedral | [Cd(3AP)₂Zn(μ₄-CN)₄]n |

Investigation of Metal-Ligand Bonding Interactions

The nature of the metal-ligand bond in 3-aminopyridine complexes has been a subject of both experimental and theoretical investigations. The interaction between the metal center and the ligand influences the electronic and magnetic properties of the complex. numberanalytics.com The primary bonding interaction is the donation of a lone pair of electrons from the pyridine nitrogen to an empty orbital of the metal ion, forming a sigma (σ) bond. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), have been used to understand the electronic structure and chemical reactivity of these complexes. scirp.org These studies help in elucidating parameters like chemical hardness, electronegativity, and the HOMO-LUMO energy gap, which are crucial for understanding the biological and catalytic activities of the complexes. scirp.org Spectroscopic techniques, particularly pulsed-field ionization zero electron kinetic energy (ZEKE) spectroscopy, coupled with ab initio calculations, have been employed to probe the metal-ligand bond energies in both neutral and ionized states of copper-aminopyridine complexes. researchgate.net

Catalytic Applications of Metal-Aminopyridine Complexes

Metal complexes containing aminopyridine ligands have shown promise in various catalytic applications, owing to the tunability of the ligand's electronic and steric properties. vot.pl

Aminopyridine-based ligands have been utilized in the development of catalysts for polymerization reactions. For instance, iron(II) complexes bearing aminopyridine ligands have been investigated as catalysts for the atom transfer radical polymerization (ATRP) of styrene. nsf.gov The catalytic activity can be influenced by the substituents on the aminopyridine ligand. nsf.gov Furthermore, early transition metal complexes with aminopyridinato ligands (the deprotonated form of aminopyridine) have been explored for olefin polymerization. vot.pl

While specific examples of 3-aminopyridine complexes in catalytic dimerization are not extensively reported, the broader class of aminopyridine metal complexes is relevant in various catalytic transformations. For example, rhodium complexes with N-aryl-2-aminopyridines have shown catalytic activity in C-H activation and annulation reactions. rsc.org This suggests the potential for designing 3-aminopyridine-based catalysts for other coupling and dimerization reactions.

Organic-Inorganic Hybrid Materials and Supramolecular Assemblies

The field of materials science has seen significant advancements through the development of organic-inorganic hybrid materials and supramolecular assemblies. nih.gov These materials combine the desirable properties of both organic and inorganic components, such as the processability and functional versatility of organic molecules with the stability and electronic or magnetic properties of inorganic frameworks. nih.govibm.com The ligand 3-aminopyridine, and its deuterated isotopologue 3-aminopyridine-d4, serves as a valuable building block in the construction of these complex architectures. fishersci.co.ukthermofisher.com Its utility stems from its ability to coordinate with metal centers and to form extensive networks of non-covalent interactions, which are fundamental to creating ordered, high-dimensional structures. mdpi.com

The pyridine nitrogen of 3-aminopyridine provides a primary coordination site, while the amino group can participate in hydrogen bonding or act as a secondary binding site, allowing it to function as either a monodentate or a bridging ligand. mdpi.com This versatility is instrumental in the self-assembly of coordination polymers and metal-organic frameworks (MOFs). mdpi.comjocpr.com The resulting structures are often stabilized by a combination of coordination bonds and weaker supramolecular interactions, including hydrogen bonds and π-π stacking, which dictate the final dimensionality and properties of the material. mdpi.com

The use of the deuterated form, this compound, is particularly significant for the characterization of these materials. In techniques such as neutron scattering and certain types of nuclear magnetic resonance (NMR) spectroscopy, the substitution of hydrogen with deuterium (B1214612) provides critical advantages. acs.orgacs.org Deuterium has a much smaller incoherent neutron scattering cross-section than hydrogen, which significantly reduces background noise and allows for clearer observation of structural details and dynamic processes, such as molecular rotations or magnetic excitations within the material. acs.org

Research Findings in Coordination Polymers and Supramolecular Structures

Research into coordination compounds using aminopyridine ligands has revealed their capacity to form diverse and intricate structures. Studies on non-deuterated 3-aminopyridine provide the foundational knowledge applicable to its deuterated analogue.

Formation of 3D Coordination Polymers: 3-Aminopyridine has been successfully used to synthesize three-dimensional (3D) coordination polymers. For instance, Hofmann-type complexes with the general formulas [Cd(3AP)₂Zn(μ₄-CN)₄]n and [Cd(3AP)₂Cd(μ₄-CN)₄]n have been created. tubitak.gov.tr In these structures, metal ions are bridged by cyanide ligands, and the 3-aminopyridine molecules act as terminal ligands, coordinating to the cadmium atoms. tubitak.gov.tr Single-crystal X-ray diffraction (SC-XRD) analysis confirmed that these complexes crystallize in a monoclinic system, forming robust 3D frameworks. tubitak.gov.tr

Role of Supramolecular Interactions: The stability and arrangement of these assemblies are heavily influenced by non-covalent interactions. In a Co(II) coordination polymer bridged by 3-aminopyridine, an extensive network of hydrogen bonds (N–H⋯O, C–H⋯O, O–H⋯O) and aromatic π⋯π stacking interactions were identified. mdpi.com These interactions are crucial for linking individual polymer chains into a stable, higher-dimensional supramolecular architecture. mdpi.com Theoretical analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), have confirmed that π-stacking interactions can be as significant as hydrogen bonds in stabilizing these structures. mdpi.com

Host-Guest Chemistry in MOFs: In the context of metal-organic frameworks, aminopyridines can be incorporated as guest molecules. The interactions between guest molecules like 3-aminopyridine and the host MOF framework (e.g., Cr-MIL-101) have been studied to understand the forces governing molecular recognition and binding within porous materials. acs.org These studies often employ a combination of density functional theory (DFT) calculations and advanced solid-state NMR techniques, where the use of isotopically labeled molecules like this compound would be highly advantageous for probing host-guest interactions with greater precision. acs.org

The table below summarizes key structural features and interactions observed in coordination compounds involving 3-aminopyridine, which are foundational for understanding systems built with this compound.

| Feature | Description | Metal Centers | Key Interactions | Resulting Structure | Reference |

| Hofmann-Type Framework | Cyanide ligands bridge metal ions to form a 3D polymer. 3-Aminopyridine acts as a terminal ligand. | Cd(II), Zn(II) | Coordination bonds (M-N, M-CN) | 3D Coordination Polymer | tubitak.gov.tr |

| Bridged Polymer Chain | 3-Aminopyridine acts as a bridging ligand (μ-3-Ampy) connecting metal centers. | Co(II) | N–H⋯O, C–H⋯O, π⋯π stacking | 1D chains linked into a 3D supramolecular network | mdpi.com |

| Host-Guest System | 3-Aminopyridine is encapsulated as a guest molecule within the pores of a pre-formed framework. | Cr(III) | Host-guest interactions | Metal-Organic Framework (MOF) | acs.org |

An in-depth analysis of this compound reveals significant potential for future research and development across various scientific domains. This deuterated compound, a structural analogue of 3-aminopyridine, serves as a valuable tool for investigating fundamental chemical principles and for the creation of novel materials and molecules. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique properties that are ripe for exploration.

Future Research Directions and Unexplored Avenues

The strategic incorporation of deuterium (B1214612) into molecules like 3-aminopyridine (B143674) opens up numerous avenues for future scientific inquiry. The following sections outline key areas where further research could yield significant advancements.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-Aminopyridine-d4 with high isotopic purity?